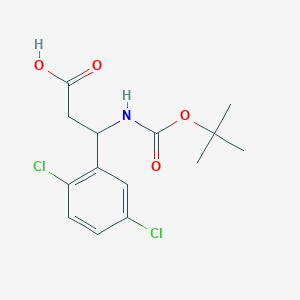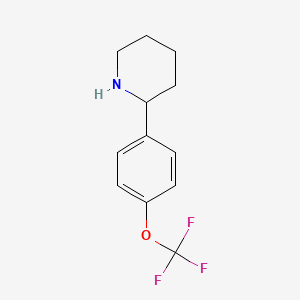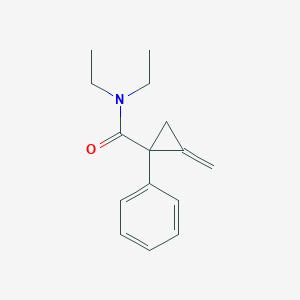
H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound you’ve mentioned is a peptide, specifically a cyclic peptide. It contains several amino acids linked together in a specific sequence.
- The “DL” prefix indicates that the amino acids are in the racemic form (both D- and L-enantiomers).
- The compound’s full name suggests that it consists of the following amino acids: phenylalanine (Phe), cysteine (Cys), tryptophan (Trp), lysine (Lys), and threonine (Thr).
- The “xi” in the sequence likely represents an unusual or modified amino acid, but without further information, we can’t specify its identity.
- The compound is capped with cysteine residues at both ends, forming a cyclic structure.
- Peptides like this one can have various biological activities, and their synthesis and study are of interest in both basic research and applied fields.
Vorbereitungsmethoden
- The synthesis of cyclic peptides involves solid-phase peptide synthesis (SPPS) or solution-phase methods.
- In SPPS, the peptide chain is built step by step on a solid support (usually a resin). Amino acids are sequentially added using protected forms.
- The cyclization can occur during or after synthesis. For example, disulfide bridges between cysteine residues can form the cyclic structure.
- Industrial production methods may vary depending on the specific application of the compound. Custom synthesis or modification of existing peptides is common.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions:
Oxidation: Formation of disulfide bridges (cysteine-cysteine) to create the cyclic structure.
Reduction: Breaking disulfide bonds.
Substitution: Modification of amino acid side chains (e.g., acylation, alkylation).
- Common reagents include protecting groups (e.g., Fmoc, Boc), coupling agents (e.g., HBTU, HATU), and reducing agents (e.g., TCEP).
- Major products include the desired cyclic peptide and any byproducts formed during synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Study of peptide synthesis methods, cyclization strategies, and chemical modifications.
Biology: Investigation of peptide-receptor interactions, enzyme inhibition, and cellular signaling pathways.
Medicine: Development of peptide-based drugs (e.g., cyclic peptides as potential therapeutics).
Industry: Use in diagnostics, biotechnology, and materials science.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific target.
- If it interacts with receptors, it may modulate signaling pathways.
- If it inhibits enzymes, it could affect metabolic processes.
- Further research is needed to determine the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, without knowing the identity of the “xi” amino acid, it’s challenging to compare this compound directly.
- cyclic peptides with similar structures (e.g., containing Phe, Cys, Trp, and Lys) may exist.
- Examples of similar compounds include cyclosporin A (immunosuppressant) and gramicidin S (antibiotic).
Remember that this overview provides a general understanding, and specific details would require more in-depth research
Eigenschaften
IUPAC Name |
10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIWNRQEPOGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
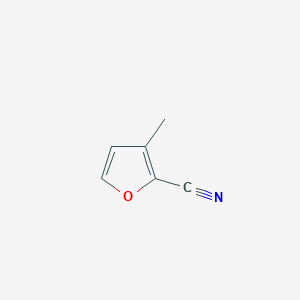

![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)
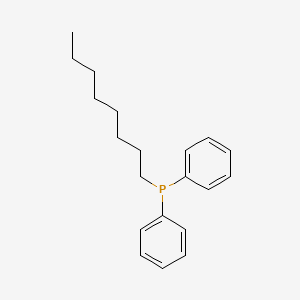

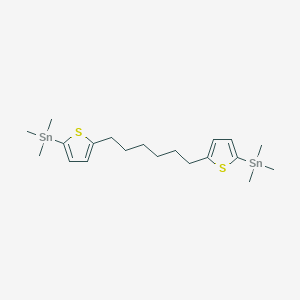
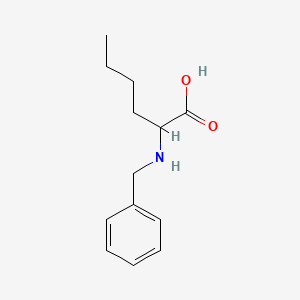
![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
